molecular formula C20H19NO3 B258819 N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide

N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide

Cat. No. B258819
M. Wt: 321.4 g/mol
InChI Key: ZKXGJUSFSBBQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide, also known as MFC, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. MFC belongs to the class of furan carboxamides and is structurally similar to other compounds that have shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide is not fully understood, but it is believed to exert its effects through multiple pathways. N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide has been shown to inhibit the activity of several enzymes involved in cancer development, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo. N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide in lab experiments is its relatively low toxicity compared to other compounds with similar structures. N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide has also been shown to have good solubility in various solvents, making it easy to use in different experimental setups. However, one limitation of using N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide is its limited availability and high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the research on N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide. One area of interest is its potential use in combination with other drugs for cancer treatment. N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide has been shown to enhance the activity of some chemotherapeutic agents, and further studies are needed to determine its potential synergistic effects with other drugs. Another future direction is the investigation of N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide's effects on other diseases, such as Parkinson's disease and multiple sclerosis. Finally, more research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide and to identify its molecular targets.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide involves the reaction of 3-methoxybenzaldehyde, 4-methylbenzylamine, and furan-2-carboxylic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide. The yield of N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide can vary depending on the reaction conditions, but typically ranges from 50-70%.

Scientific Research Applications

N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide has been shown to have potential therapeutic applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and antinociceptive properties. N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide has also been investigated for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.

properties

Product Name

N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-14-6-8-15(9-7-14)12-18-10-11-19(24-18)20(22)21-16-4-3-5-17(13-16)23-2/h3-11,13H,12H2,1-2H3,(H,21,22)

InChI Key

ZKXGJUSFSBBQIB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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